![molecular formula C14H9ClO4 B2781052 4-(4-Chlorobenzoyloxy)benzoic acid CAS No. 693252-42-5](/img/structure/B2781052.png)
4-(4-Chlorobenzoyloxy)benzoic acid
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Overview
Description
Scientific Research Applications
Thermodynamic Properties in Pharmaceutical Research
4-(4-Chlorobenzoyloxy)benzoic acid, as a derivative of benzoic and chlorobenzoic acids, plays a significant role in pharmaceutical research. A study focusing on the thermodynamic behavior of benzoic acid and chlorobenzoic acids in mixtures with water and organic solvents provides valuable insights. This research is crucial for process design in pharmaceuticals, particularly concerning stability and solubility of compounds like 4-(4-Chlorobenzoyloxy)benzoic acid. The study used Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model phase behavior in these mixtures, aiding in predicting solubility and phase equilibrium in pharmaceutical contexts (Reschke, Zherikova, Verevkin, & Held, 2016).
Lyotropic Behavior in Polymer Science
In polymer science, 4-(4-Chlorobenzoyloxy)benzoic acid is utilized in synthesizing mesogen-linked cellulose acetates. These compounds, including 4-(4-Chlorobenzoyloxy)benzoic acid, demonstrate nematic monotropic or thermotropic behavior. The research explored the formation of cholesteric lyotropic phases in certain solvents, which is pivotal for understanding the applications of these cellulose acetates in advanced materials and technology (Wu, Gu, Zhang, Huang, & Chen, 2004).
Influence on Luminescent Properties in Lanthanide Coordination
The impact of 4-(4-Chlorobenzoyloxy)benzoic acid on luminescent properties has been investigated in the synthesis of lanthanide coordination compounds. The research indicates that the electron-withdrawing nature of chloro substituents influences the photophysical properties, particularly in the context of luminescence efficiency. Such insights are crucial for developing advanced materials with specific optical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Photodecomposition Studies
Studies on the photodecomposition of chlorobenzoic acids, including derivatives like 4-(4-Chlorobenzoyloxy)benzoic acid, have significant implications in environmental chemistry. Understanding how these compounds decompose under ultraviolet irradiation informs the assessment of their environmental impact and degradation pathways (Crosby & Leitis, 1969).
Development in Fluorescence Probes
4-(4-Chlorobenzoyloxy)benzoic acid derivatives are instrumental in developing novel fluorescence probes. These probes, designed to selectively detect highly reactive oxygen species, have wide-ranging applications in biological and chemical research. The specific reactivity and fluorescence properties of these compounds make them valuable tools in studying oxidative stress and cellular processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Mechanism of Action
Target of Action
The primary target of 4-(4-Chlorobenzoyloxy)benzoic acid is the 4-chlorobenzoyl CoA ligase . This enzyme plays a crucial role in the metabolism of certain compounds, particularly in the process of ligating CoA to various carboxylic acids.
Mode of Action
It is known that benzoic acid derivatives, such as this compound, can interact with their targets and cause changes in their function . The interaction between the compound and its target enzyme could potentially alter the enzyme’s activity, leading to changes in the metabolic processes it is involved in.
Biochemical Pathways
The biochemical pathways affected by 4-(4-Chlorobenzoyloxy)benzoic acid are likely related to the metabolism of benzoic acid derivatives. Benzoic acids are the building blocks of most of the phenolic compounds in foods . Therefore, the compound’s action could potentially affect the biosynthesis of these phenolic compounds, leading to downstream effects on various biochemical processes.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability
Action Environment
The action, efficacy, and stability of 4-(4-Chlorobenzoyloxy)benzoic acid could be influenced by various environmental factors. For instance, the compound’s solubility in different solvents could affect its bioavailability and thus its action . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and its interaction with its target enzyme.
properties
IUPAC Name |
4-(4-chlorobenzoyl)oxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-5-1-10(2-6-11)14(18)19-12-7-3-9(4-8-12)13(16)17/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBWBJCPCRUZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzoyloxy)benzoic acid |
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